molecular formula C12H15N3O2 B8702363 methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate

methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate

Cat. No.: B8702363
M. Wt: 233.27 g/mol
InChI Key: IWYBATOKIPKBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol This compound is characterized by its indazole core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester typically involves organic synthesis techniques. One common method includes the reaction of indazole derivatives with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by reacting 1H-indazole-5-carboxylic acid with methylamine and subsequent esterification . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups using appropriate nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The indazole core structure is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of 1H-Indazole-5-propanoic acid, α-amino-7-methyl-, methyl ester lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate

InChI

InChI=1S/C12H15N3O2/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9/h3-4,6,10H,5,13H2,1-2H3,(H,14,15)

InChI Key

IWYBATOKIPKBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-benzyloxycarbonylamino-3-(7-methyl-1H-indazol-5-yl)-acrylic acid methyl ester (4.93 g, 13.49 mmol) in methanol (125 mL) was degassed by bubbling nitrogen through it for 30 min and then 10% palladium on charcoal (0.6 g) was carefully added. The mixture was hydrogenated at 40 psi in a Parr shaker apparatus overnight. The catalyst was removed by filtration through a pad of celite and the filtrate was concentrated in vacuo to give the product as a colorless foam (3.62 g, quant.). 1H-NMR (CD3OD, 500 MHz) δ 2.45 (3H, s), 2.99 (1H, Abq), 3.22 (1H, Abq), 3.74 (3H, s), 3.89 (1H, m), 6.91 (1H, s), 7.31 (1H, s), 7.73 (1H, s). Mass spec.: 234.11 (MH)+.
Name
2-benzyloxycarbonylamino-3-(7-methyl-1H-indazol-5-yl)-acrylic acid methyl ester
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

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